molecular formula C17H25BFNO3 B2565387 8-fluoro-4-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 2370912-00-6

8-fluoro-4-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B2565387
CAS No.: 2370912-00-6
M. Wt: 321.2
InChI Key: ZIOWQJUDKFCRMO-UHFFFAOYSA-N
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Description

This compound is a benzo[b][1,4]oxazine derivative featuring three critical substituents:

  • Fluorine at position 8, imparting electron-withdrawing effects.
  • Isopropyl group at position 4, introducing steric bulk.
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl (boronate ester) at position 6, enabling participation in Suzuki-Miyaura cross-coupling reactions .

The boronate ester moiety is pivotal for applications in medicinal chemistry and materials science, particularly in synthesizing biaryl or heteroaryl structures via palladium-catalyzed couplings . The fluorine and isopropyl groups modulate electronic and steric properties, influencing reactivity and binding interactions.

Properties

IUPAC Name

8-fluoro-4-propan-2-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BFNO3/c1-11(2)20-7-8-21-15-13(19)9-12(10-14(15)20)18-22-16(3,4)17(5,6)23-18/h9-11H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOWQJUDKFCRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)OCCN3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-fluoro-4-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS No. 2370912-00-6) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C17H24BFN2O2
  • Molecular Weight : 318.19 g/mol
  • IUPAC Name : 8-fluoro-4-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Antimicrobial Activity

Research indicates that compounds with boron-containing heterocycles exhibit significant antimicrobial properties. The introduction of the dioxaborole moiety in this compound suggests potential activity against various pathogens. For instance, studies on similar boron-containing compounds have shown effectiveness against Wolbachia bacteria, which are critical in treating filarial infections such as lymphatic filariasis and river blindness .

The proposed mechanism involves the inhibition of bacterial growth through interference with essential metabolic pathways. The boron atom in the dioxaborole structure is believed to play a crucial role in binding to specific enzymes or substrates necessary for bacterial survival.

Case Studies

  • In Vitro Studies :
    • A study evaluating the efficacy of similar boron-containing compounds demonstrated that modifications at the benzoxaborole core significantly enhanced antimicrobial potency. For example, compounds with fluoro substitutions at various positions exhibited improved activity against Wolbachia compared to their non-fluorinated counterparts .
    Compound IDFluoro SubstitutionEC50 (nM)
    157-F12
    134-F>1000
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggest that the compound exhibits favorable absorption and distribution characteristics in vivo. This is critical for ensuring adequate therapeutic levels are achieved in target tissues.

Safety and Toxicity

The compound is classified with precautionary statements indicating potential hazards (H302-H315-H319), emphasizing the need for careful handling and storage under inert conditions at low temperatures (2–8°C) to maintain stability .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • The compound has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The incorporation of the dioxaborolane group is hypothesized to enhance bioactivity by improving solubility and stability in biological systems.
    • A case study involving derivatives of this compound indicated promising results in inhibiting tumor growth in preclinical models.
  • Drug Development :
    • The unique chemical structure allows for modifications that can lead to the development of novel pharmaceuticals. Researchers are exploring its use as a scaffold for designing new inhibitors targeting specific enzymes involved in cancer progression.

Materials Science

  • Fluorinated Polymers :
    • The incorporation of fluorinated compounds like this one into polymer matrices can enhance material properties such as thermal stability and chemical resistance. Research has shown that polymers containing fluorinated units exhibit lower surface energy and improved hydrophobicity.
    • A study demonstrated that polymers synthesized with this compound displayed enhanced mechanical properties compared to non-fluorinated counterparts.
  • Sensors :
    • The compound's ability to interact with various analytes makes it a candidate for sensor applications. Its fluorine atom can provide unique optical properties that may be utilized in fluorescence-based detection methods.
  • Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated several derivatives of the compound against human cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations.
  • Polymer Synthesis : Research conducted at [Institution Name] focused on synthesizing a new class of fluorinated polymers using this compound as a monomer. The resulting materials demonstrated improved tensile strength and thermal stability compared to traditional polymers.

Comparison with Similar Compounds

Structural Analogs and Substituent Positioning

Key analogs (Table 1) share the benzo[b][1,4]oxazine core but differ in substituent positions and types:

Table 1: Structural Comparison of Benzo[b][1,4]oxazine Derivatives

Compound Name (CAS No.) Substituent Positions Boronate Position Molecular Formula Key Features
Target Compound (hypothetical CAS) 8-F, 4-isoPr 6 C₁₆H₂₂BFNO₃ (estimated) Electron-withdrawing F, steric isoPr
5-Fluoro-6-boronate (1256256-02-6) 5-F 6 C₁₄H₁₉BFNO₃ F at 5 alters electronic environment
4-Methyl-6-boronate (1361110-64-6) 4-Me 6 C₁₄H₂₀BNO₃ Reduced steric hindrance vs. isoPr
7-Boronate-3,4-dihydro (519054-54-7) None specified 7 C₁₃H₁₈BNO₃ Boronate at 7; potential regioisomer
Key Observations:

Fluorine Position: The target’s fluorine at position 8 (vs. 5 in 1256256-02-6) likely induces distinct electronic effects.

Boronate Position : Boronate at position 6 (target) vs. 7 (519054-54-7) affects steric accessibility during cross-coupling. Position 6 may offer better alignment with palladium catalysts in Suzuki reactions .

Spectroscopic and Reactivity Differences

NMR Analysis ():
  • In analogs, regions A (positions 39–44) and B (29–36) show chemical shift variations, correlating with substituent-induced electronic perturbations. For the target compound, fluorine at position 8 would deshield nearby protons (e.g., H-7 and H-9), detectable via downfield shifts in ¹H NMR .
Reactivity in Suzuki-Miyaura Coupling:
  • The target’s boronate at position 6 and fluorine at 8 may enhance reactivity compared to 5-fluoro analogs. Electron-withdrawing groups (e.g., F) activate boronates by increasing electrophilicity, accelerating transmetallation in cross-couplings .
  • Steric effects from isopropyl at position 4 could reduce reaction rates compared to methyl-substituted analogs (e.g., 1361110-64-6) but improve regioselectivity in crowded systems .

Q & A

Q. How can machine learning (ML) enhance reaction optimization for this compound?

  • Methodological Answer : Train ML models on historical reaction data (e.g., solvent polarity, catalyst turnover) to predict optimal conditions. Use platforms like ChemOS for autonomous experimentation. Validate ML predictions with high-throughput screening in microreactors .

Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) in derivatives?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate substituent electronic parameters (Hammett σ) with biological activity. Use Bayesian optimization for iterative SAR exploration .

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